molecular formula C18H18N4O2 B2518052 (1H-benzo[d]imidazol-5-yl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone CAS No. 1421500-48-2

(1H-benzo[d]imidazol-5-yl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone

Cat. No.: B2518052
CAS No.: 1421500-48-2
M. Wt: 322.368
InChI Key: OELHFZCAFFOMGH-UHFFFAOYSA-N
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Description

(1H-benzo[d]imidazol-5-yl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone is a complex organic compound that features a benzimidazole core linked to a piperidine ring via a methanone bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1H-benzo[d]imidazol-5-yl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone typically involves multi-step organic reactionsThe final step often involves the formation of the methanone bridge under controlled conditions, such as using a coupling reagent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(1H-benzo[d]imidazol-5-yl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzimidazole derivatives, while reduction could lead to the formation of secondary amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, (1H-benzo[d]imidazol-5-yl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone is studied for its potential as a bioactive molecule. It has shown promise in binding to specific proteins and enzymes, which could lead to the development of new drugs.

Medicine

Medicinally, this compound is being explored for its potential therapeutic effects. It may act as an inhibitor for certain enzymes, making it a candidate for drug development in treating diseases like cancer and bacterial infections.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action of (1H-benzo[d]imidazol-5-yl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of these proteins, inhibiting their function. This interaction often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound-protein complex.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: These compounds share the benzimidazole core and have similar biological activities.

    Piperidine derivatives: Compounds with a piperidine ring often exhibit similar pharmacological properties.

    Methanone-linked compounds: These compounds have a similar bridging structure, which can influence their reactivity and binding properties.

Uniqueness

What sets (1H-benzo[d]imidazol-5-yl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone apart is its unique combination of these structural features, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

3H-benzimidazol-5-yl-(4-pyridin-2-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2/c23-18(13-4-5-15-16(11-13)21-12-20-15)22-9-6-14(7-10-22)24-17-3-1-2-8-19-17/h1-5,8,11-12,14H,6-7,9-10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OELHFZCAFFOMGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CC=CC=N2)C(=O)C3=CC4=C(C=C3)N=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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